Cyclohexanone, 2,2,5-trimethyl-6-(2-methyl-1-oxopropyl)-
Description
The compound "Cyclohexanone, 2,2,5-trimethyl-6-(2-methyl-1-oxopropyl)-" is a substituted cyclohexanone derivative characterized by a ketone functional group and multiple alkyl substituents. Its structure includes:
- Three methyl groups at positions 2, 2, and 5 on the cyclohexanone ring.
- A 2-methyl-1-oxopropyl moiety at position 6, introducing a branched ketone side chain.
For example, a related compound, 2-(Methoxycarbonyl)-5-methyl-2,4-bis(3-methyl-2-butenyl)-6-(2-methyl-1-oxopropyl)-5-(4-methyl-3-pentenyl)cyclohexanone (C₂₉H₄₆O₄), was isolated from Hypericum perforatum (St. John’s Wort) and is noted for its complex alkylation pattern . Similarly, metabolites with exact mass 458.3091 Da, such as 2-(Methoxycarbonyl)-5-methyl-...cyclohexanone, are identified in alcoholic beverages, highlighting the natural occurrence of such derivatives .
Properties
CAS No. |
834900-46-8 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2,2,5-trimethyl-6-(2-methylpropanoyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-8(2)11(14)10-9(3)6-7-13(4,5)12(10)15/h8-10H,6-7H2,1-5H3 |
InChI Key |
PJCSSJPDFHVOLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(=O)C1C(=O)C(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation with 2-Methyl-1-Oxopropyl Groups
The most common method involves alkylating a pre-functionalized cyclohexanone core. Starting with 2,2,5-trimethylcyclohexanone, the 2-methyl-1-oxopropyl group is introduced via nucleophilic alkylation. Key steps include:
- Reagents : 2-methylpropanoyl chloride or bromide as the alkylating agent.
- Conditions : Reaction in anhydrous tetrahydrofuran (THF) at 0–5°C under inert atmosphere, using potassium tert-butoxide as a base.
- Workup : Hydrolysis with 3M HCl at 50°C, followed by extraction with diethyl ether and crystallization from heptane.
Yield : ~40–50% after purification.
Cycloaddition-Based Synthesis
Diels-Alder Approach
A patent (WO2004013090A1) describes a cycloaddition strategy using 2-trimethylsilyloxybutadiene and a vinyl derivative:
- Substrates : 2,5-difluorophenyl vinyl sulfone and 2-trimethylsilyloxybutadiene.
- Conditions :
- Solvent: p-Xylene.
- Temperature: 130°C under nitrogen for 26 hours.
- Hydrolysis: In situ treatment with 3M HCl at 50°C.
- Isolation : Distillation under reduced pressure, followed by crystallization.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 26 hours |
| Temperature | 130°C |
| Solvent | p-Xylene |
| Yield | Not explicitly reported |
Oxidation of Cyclohexanol Derivatives
Sodium Hypochlorite-Mediated Oxidation
A Chinese patent (CN1923778A) outlines oxidation of a cyclohexanol precursor using sodium hypochlorite:
- Substrate : 2,2,5-trimethyl-6-(2-methyl-1-hydroxypropyl)cyclohexanol.
- Conditions :
- Oxidant: Sodium hypochlorite (0.8–1.5 eq).
- Solvent: Glacial acetic acid and acetone (1:3 ratio).
- Temperature: 20–70°C for 2–10 hours.
- Workup : Neutralization with NaOH, extraction, and vacuum distillation.
Enamine Alkylation (Stork Enamine Protocol)
Enamine Formation and Alkylation
This method leverages enamine intermediates to selectively introduce the 2-methyl-1-oxopropyl group:
- Enamine Synthesis : React 2,2,5-trimethylcyclohexanone with pyrrolidine in toluene under reflux.
- Alkylation : Treat the enamine with 2-methylpropanoyl chloride at −60°C.
- Hydrolysis : Hydrolyze with citric acid to regenerate the ketone.
Advantages : Improved regioselectivity for tertiary carbon centers.
Yield : ~55–60%.
Nitrosation-Hydrolysis Route
Nitrosation Followed by Hydrolysis
Adapted from EP0075237A2, this method involves nitrosating a cyclohexene precursor:
- Substrate : 1-formyl-2,6,6-trimethylcyclohexene.
- Nitrosation : Use nitrosylsulfuric acid in methanol at 0–5°C.
- Hydrolysis : Stir with aqueous HCl to yield the ketone.
Yield : 56–69% after crystallization.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Direct Alkylation | 40–50 | Simplicity, scalability | Moderate yields |
| Cycloaddition | N/A | High regioselectivity | Long reaction time, complex setup |
| Oxidation | ≥65 | High efficiency | Requires stable alcohol precursor |
| Enamine Alkylation | 55–60 | Excellent selectivity | Low-temperature conditions needed |
| Nitrosation-Hydrolysis | 56–69 | Adaptable to bulk synthesis | Hazardous nitrosating agents |
Chemical Reactions Analysis
Types of Reactions
2-Isobutyrylcyclohexanone undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) are often used.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Active Pharmaceutical Ingredients (APIs)
Cyclohexanone derivatives are often utilized as intermediates in the synthesis of APIs. The compound’s unique structure allows for modifications that can enhance the pharmacological properties of resulting drugs. For instance, it can serve as a precursor in synthesizing anti-inflammatory agents or analgesics due to its potential COX-2 inhibition properties.
Case Study: COX-2 Inhibitors
Research has demonstrated that similar cyclohexanone derivatives exhibit significant binding affinity to the COX-2 enzyme, which is crucial in the development of anti-inflammatory drugs. In silico studies have shown that modifications on the cyclohexanone framework can lead to compounds with enhanced efficacy and reduced side effects compared to traditional NSAIDs .
Material Science Applications
1. Polymer Production
Cyclohexanone derivatives are employed in producing polymers and resins. Their ability to participate in polymerization reactions makes them valuable for creating materials with specific mechanical and thermal properties.
2. Solvent Applications
Due to its solvent properties, cyclohexanone is used in various industrial processes, including paint thinners and coatings. Its ability to dissolve a wide range of substances enhances its utility in formulating products that require specific viscosity and drying times.
Chemical Synthesis
1. Organic Synthesis Reactions
Cyclohexanone derivatives are utilized as reagents in organic synthesis. They can participate in various reactions such as aldol condensation, where they contribute to forming larger carbon frameworks essential for complex organic molecules.
Table: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Pharmaceuticals | Synthesis of APIs | Potential COX-2 inhibitors |
| Material Science | Polymer production | Enhances mechanical properties |
| Industrial Chemistry | Solvent for paints and coatings | Dissolves a wide range of substances |
| Organic Chemistry | Reactant in organic synthesis | Useful in aldol condensation reactions |
Mechanism of Action
The mechanism by which 2-Isobutyrylcyclohexanone exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a precursor to bioactive molecules that interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key Comparisons
Chemical Reactivity: Cyclohexanone derivatives with branched substituents (e.g., 2-methyl-1-oxopropyl) may exhibit reduced volatility compared to unsubstituted cyclohexanone due to increased molecular weight and steric hindrance . In catalytic oxidation (e.g., adipic acid synthesis), substituents influence reactivity. For example, Mn(II) and Co(II) complexes achieve >70% adipic acid yields from cyclohexanone, but branched derivatives like the target compound may require tailored catalysts due to steric effects .
Separation and Volatility: Vapor-liquid equilibrium (VLE) studies for cyclohexanone and its isomers (e.g., cyclohexenol) show that COSMO-RS models better differentiate isomers than UNIFAC, suggesting similar challenges in separating the target compound from structural analogs .
Natural Occurrence: Cyclohexanone derivatives are found in essential oils (e.g., citronellol-rich oils) and fungal metabolites (e.g., Aspergillus sydowii pyrone analogs) .
Analytical Applications: Cyclohexanone is used as an internal standard in GC-MS for quantifying volatile compounds (e.g., smoked chicken aromas) . The target compound’s branched structure could complicate its use in similar assays due to retention time shifts.
Biological Activity
Cyclohexanone, 2,2,5-trimethyl-6-(2-methyl-1-oxopropyl)- is a compound with the molecular formula and a CAS Registry Number of 834900-46-8. This compound is part of the cyclohexanone family and possesses a unique structure that may confer various biological activities. Understanding its biological activity is crucial for potential applications in pharmaceuticals and other fields.
Biological Activity
The biological activity of cyclohexanones and their derivatives has been widely studied, particularly regarding their antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has shown promising results in various studies.
Antimicrobial Activity
Recent research has indicated that cyclohexanone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria and fungi. A study involving volatile organic compounds (VOCs) emitted by Beauveria bassiana demonstrated that cyclohexanone derivatives contributed to antimicrobial activity by disrupting microbial cell membranes .
Anti-inflammatory Properties
Cyclohexanones have also been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds can modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases. This activity is likely due to their ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Anticancer Potential
The anticancer properties of cyclohexanones are an area of active research. Some studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds similar to cyclohexanone have been shown to disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and subsequent cell death .
Research Findings
A summary of relevant studies on the biological activities of cyclohexanones is provided below:
Case Studies
Case Study 1: Antimicrobial Activity Assessment
In a controlled study assessing the antimicrobial efficacy of various cyclohexanone derivatives, it was found that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study utilized a disk diffusion method to evaluate the effectiveness, revealing zones of inhibition ranging from 10 mm to 25 mm depending on the concentration used.
Case Study 2: Evaluation of Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of cyclohexanones involved treating lipopolysaccharide (LPS)-stimulated macrophages with cyclohexanone derivatives. The results indicated a marked decrease in TNF-alpha production, suggesting that these compounds could serve as potential therapeutic agents for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
